What are the physical properties of 1,1-Bis(3,4-dimethylphenyl)ethane?
What are the physical properties of 1,1-Bis(3,4-dimethylphenyl)ethane?
An In-Depth Technical Guide to the Physical Properties of 1,1-Bis(3,4-dimethylphenyl)ethane
Introduction
1,1-Bis(3,4-dimethylphenyl)ethane is an aromatic hydrocarbon notable for its use as a chemical intermediate, particularly in the synthesis of high-performance polymers and specialty chemicals.[1] Its molecular structure, featuring two substituted xylene rings linked by an ethane bridge, imparts significant thermal stability, making it a valuable component in the production of heat-resistant and chemically stable resins for advanced applications in the aerospace and electronics industries.[1] A thorough understanding of its physical properties is paramount for its effective handling, application in synthesis, and for ensuring safety and process optimization in research and industrial settings.
This guide provides a comprehensive overview of the core physical and chemical properties of 1,1-Bis(3,4-dimethylphenyl)ethane, supported by spectroscopic data, safety protocols, and a logical workflow for its characterization. The information is synthesized from authoritative chemical databases and safety data sheets to provide a reliable resource for researchers, scientists, and drug development professionals.
Chemical Identity and Nomenclature
For clarity and unambiguous identification, the fundamental identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 4-[1-(3,4-dimethylphenyl)ethyl]-1,2-dimethylbenzene | PubChem[2] |
| CAS Number | 1742-14-9 | PubChem[2] |
| Molecular Formula | C₁₈H₂₂ | PubChem[2] |
| Molecular Weight | 238.37 g/mol | PubChem, MySkinRecipes[1][2] |
| Synonyms | 1,1-Di-3,4-xylylethane, 4,4'-(Ethane-1,1-diyl)bis(1,2-dimethylbenzene), Benzene, 1,1'-ethylidenebis[3,4-dimethyl- | PubChem[2] |
Physicochemical Properties
The physical properties of a compound are critical for determining its appropriate storage, handling, and application in experimental and industrial processes. The data presented here is aggregated from multiple sources; variations in reported values, which are common, are noted.
| Property | Value(s) | Notes and References |
| Physical State | Liquid or low-melting solid | Described as a "Liquid" by the EPA Chemical Data Reporting[2] and a "colorless solid" by other suppliers.[3] Its low melting point of 8°C explains this ambiguity, as it can exist in either state at or near room temperature.[4] |
| Melting Point | 8 °C | Source: LookChem Safety Data Sheet.[4] |
| Boiling Point | 333 °C to 345.8 °C at 760 mmHg | Different sources report slightly varying boiling points. Values include 333°C[4][5], and 345.8°C.[1][3][6] |
| Density | 0.948 g/cm³ to 0.98 g/cm³ | Most sources cite 0.948 g/cm³ at 25°C.[1][3][4][6] One source reports a value of 0.98 g/cm³.[5] |
| Refractive Index | n20/D 1.564 (lit.) | This value is consistently reported across multiple chemical suppliers.[3][5][6] |
| Vapor Pressure | 0.00012 mmHg at 25 °C | This low vapor pressure indicates low volatility under standard conditions.[4][6] |
| Flash Point | 163 °C to 173.5 °C | Reported values vary slightly, with 163°C[4][5] and 173.5°C[3][6] being documented. |
| Solubility | No data available | Solubility in common solvents has not been formally reported in available safety data sheets.[4] |
| LogP (Octanol/Water) | 5.072 | The high LogP value indicates a strong preference for nonpolar environments and suggests low water solubility.[6] |
Spectroscopic Data and Structural Elucidation
Spectroscopic analysis is essential for confirming the identity and purity of a chemical compound. While raw spectral data is proprietary to the sources that generated it, the availability of such data and the expected spectral features are discussed below.
Mass Spectrometry (MS)
Mass spectrometry data is available, often acquired via Gas Chromatography-Mass Spectrometry (GC-MS).[2] The molecular ion peak [M]+ would be observed at m/z 238, corresponding to its molecular weight. Common fragmentation patterns would likely involve the cleavage of the ethyl bridge, leading to characteristic fragments. PubChem lists major fragments observed at m/z values of 223, 164, and 155.[2] Furthermore, predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts, providing another layer of analytical data for advanced mass spectrometry techniques.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectra for this compound are available from commercial sources, serving as a definitive method for structural confirmation.[2]
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons. This would include signals in the aromatic region (approx. 6.8-7.2 ppm), a quartet for the single methine (CH) proton of the ethane bridge, a doublet for the three protons of the adjacent methyl (CH₃) group, and distinct singlets for the four methyl groups attached to the aromatic rings.
-
¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct signals for the non-equivalent carbon atoms in the aromatic rings, the methine carbon, and the various methyl carbons.
Infrared (IR) Spectroscopy
An IR spectrum provides insight into the functional groups present in a molecule. For 1,1-Bis(3,4-dimethylphenyl)ethane, the spectrum is characterized by:
-
C-H Stretching (Alkyl): Strong absorptions in the 2850-3000 cm⁻¹ region, characteristic of the methyl and methine groups.[8]
-
C-H Stretching (Aromatic): Weaker absorptions typically above 3000 cm⁻¹.
-
C=C Stretching (Aromatic): Characteristic peaks in the 1450-1600 cm⁻¹ region, confirming the presence of the phenyl rings.
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C-H Bending: Absorptions around 1375-1450 cm⁻¹ corresponding to the bending vibrations of the alkyl groups.[8]
The overall spectrum serves as a unique "fingerprint" for the molecule.[8] A vapor phase IR spectrum has been documented and is available for reference.[2]
Experimental Workflow for Physicochemical Characterization
The determination of the physical properties of a compound like 1,1-Bis(3,4-dimethylphenyl)ethane follows a logical and systematic workflow. This process ensures that the material is pure and that the data obtained is accurate and reproducible, which is critical for its use in sensitive applications like drug development and materials science.
Caption: Workflow for the physicochemical characterization of a chemical compound.
Safety, Handling, and Storage
While aggregated GHS data indicates that 1,1-Bis(3,4-dimethylphenyl)ethane does not meet the criteria for hazard classification, prudent laboratory practices are always required.[2]
-
Precautions for Safe Handling: Avoid contact with skin and eyes.[4] Use personal protective equipment, including safety glasses with side-shields and chemical-resistant gloves.[4] Ensure adequate ventilation or handle within a fume hood to avoid breathing vapors or mists.[4]
-
Conditions for Safe Storage: Store in a cool, dry, and well-ventilated area.[4] Keep containers tightly closed when not in use. Recommended storage temperature is between 2-8°C.[5]
-
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[4]
-
Skin Contact: Wash off with soap and plenty of water.[4]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[4]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[4] In all cases of exposure, consult a physician.[4]
-
References
-
1,1-Bis(3,4-dimethylphenyl)ethane Safety Data Sheets(SDS) , LookChem, [Link]
-
1,1-Bis(3,4-dimethylphenyl)ethane | C18H22 | CID 74448 , PubChem, National Center for Biotechnology Information, [Link]
-
1,1-Bis(3,4-diMethylphenyl)ethane | CAS#:1742-14-9 , Chemsrc, [Link]
-
1,1-Bis(3,4-dimethylphenyl)ethane , MySkinRecipes, [Link]
-
Ethanone, 1-(3,4-dimethylphenyl)- , NIST Chemistry WebBook, [Link]
-
1,1-Bis(3,4-dimethylphenyl)ethane , SIELC Technologies, [Link]
-
Ethane , Linde, [Link]
-
1,1-bis(3,4-dimethylphenyl)ethane (C18H22) , PubChemLite, [Link]
-
Infrared spectrum of ethane , Doc Brown's Chemistry, [Link]
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- 8. infrared spectrum of ethane C2H6 CH3CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
